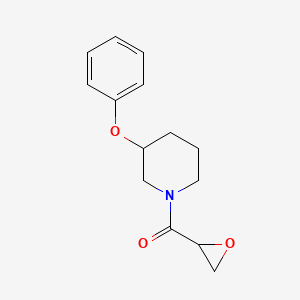![molecular formula C16H22N2O6 B2805998 1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate CAS No. 852691-39-5](/img/structure/B2805998.png)
1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles . The specific synthesis pathway for “1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate” would depend on the specific reactants and conditions used.
Molecular Structure Analysis
Benzimidazole has a bicyclic structure consisting of a fused benzene and imidazole ring . The exact molecular structure of “1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate” would need to be determined using techniques such as X-ray crystallography .
Chemical Reactions Analysis
Benzimidazole compounds can participate in a variety of chemical reactions, particularly due to the presence of the imidazole ring . The specific reactions that “1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate” can undergo would depend on its exact structure and the conditions.
Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on their exact structure . These properties could include solubility, melting point, boiling point, and spectral properties.
Aplicaciones Científicas De Investigación
Antitumor Activity
Benzimidazole derivatives have been investigated for their potential as antitumor agents. Researchers have synthesized compounds containing the benzimidazole moiety and evaluated their efficacy against different cancer cell lines. These studies aim to identify novel compounds that could serve as effective chemotherapeutic agents .
Antimicrobial Properties
The benzimidazole scaffold has shown promise as an antimicrobial agent. Scientists have synthesized silver complexes of benzimidazole and screened them for activity against bacteria (such as S. epidermidis and S. aureus) and fungi (C. albicans). These investigations contribute to the development of new antimicrobial drugs .
Tyrosine Kinase Inhibition
Researchers have designed and synthesized novel compounds based on the structural motif of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide . Some of these compounds exhibit promising tyrosine kinase inhibition activity. Tyrosine kinases play a crucial role in cell signaling pathways, making them attractive targets for cancer therapy .
Quorum Sensing Inhibition
Quorum sensing (QS) is a communication mechanism used by bacteria to coordinate gene expression. Benzimidazole derivatives have been explored as potential QS inhibitors. By blocking QS, these compounds interfere with bacterial virulence and biofilm formation, which could lead to novel strategies for combating bacterial infections .
Hydrogen Bonding Interactions
Theoretical investigations have explored the hydrogen bonding interactions of benzimidazole derivatives. Understanding these interactions provides insights into their stability, reactivity, and potential applications in supramolecular chemistry and materials science .
Drug Synthesis and Development
Benzimidazole-based compounds serve as essential synthons in drug development. Their diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties, make them valuable building blocks for designing new drugs. Commercially available drugs containing the 1,3-diazole ring (such as metronidazole, omeprazole, and thiabendazole) highlight the practical significance of this scaffold .
Mecanismo De Acción
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in various drugs on the market, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), and others . These drugs target different proteins and receptors in the body, indicating the versatility of imidazole derivatives.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some imidazole derivatives can block certain receptors, reducing the transcription of specific genes and ultimately leading to a reduction in certain biological responses .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . For example, some imidazole derivatives can affect the pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution in the body.
Result of Action
Imidazole derivatives are known to have various effects at the molecular and cellular level, such as inducing cell cycle arrest and apoptosis in certain cancer cells , or reducing the transcription of specific genes .
Action Environment
The synthesis of imidazole derivatives can be influenced by environmental conditions . For instance, certain reactions can be run under solvent-free conditions , which could potentially influence the final properties of the compound.
Safety and Hazards
Benzimidazole and its derivatives can have varying levels of toxicity based on their specific structure . Some are used as therapeutic drugs, while others can be hazardous. It’s important to refer to the specific safety data sheet for “1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate” for accurate safety and hazard information.
Direcciones Futuras
Benzimidazole derivatives continue to be an active area of research due to their wide range of biological activities . Future research could involve the synthesis of new benzimidazole derivatives, including “1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate”, and the exploration of their potential therapeutic applications.
Propiedades
IUPAC Name |
1-(benzimidazol-1-yl)-3-butoxypropan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.C2H2O4/c1-2-3-8-18-10-12(17)9-16-11-15-13-6-4-5-7-14(13)16;3-1(4)2(5)6/h4-7,11-12,17H,2-3,8-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNLNWLWPRKZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1C=NC2=CC=CC=C21)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805915.png)
![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2805916.png)


![(4-Hydroxy-4-{[(4-methoxybenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2805923.png)

![benzo[d]thiazol-6-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2805925.png)




![ethyl 4-({[(7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2805932.png)

![2-[[2-(2-Fluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2805937.png)